2,5-Dichlorosulfanilic Acid Sodium Salt
Description
Historical Context of Aryl Sulfonation and Aniline (B41778) Derivatization Research
The study of aryl sulfonation and aniline derivatization is deeply rooted in the 19th-century expansion of the chemical industry. Aromatic sulfonation, the process of attaching a sulfonic acid group (-SO3H) to an aromatic ring, is a foundational electrophilic aromatic substitution reaction. wikipedia.org Early methods involved heating aromatic compounds with sulfuric acid. wikipedia.org A notable advancement was the Tyrer sulfonation process in 1917, which improved reaction yields by conducting the sulfonation of benzene (B151609) in the vapor phase. wikipedia.org
Aniline (C₆H₅NH₂), first isolated in 1826 from the distillation of indigo, became a cornerstone of synthetic organic chemistry. britannica.commontrealgazette.com Its derivatives are central to the production of dyes, pharmaceuticals, and polymers. britannica.comwikipedia.org The reaction of aniline with sulfuric acid to produce sulfanilic acid is a classic example of aniline derivatization. wikipedia.org The development of methods to introduce various substituents onto the aniline ring, such as halogens, has been crucial for creating a diverse range of chemical intermediates with specific properties. wikipedia.org The synthesis of chloroanilines, for instance, is often achieved by the nitration of a chlorinated aromatic compound followed by reduction. wikipedia.org
Significance of 2,5-Dichlorosulfanilic Acid Sodium Salt in Chemical Synthesis and Research
2,5-Dichlorosulfanilic acid, and by extension its sodium salt, serves as a valuable intermediate, particularly in the synthesis of organic dyes. google.com The precursor to this compound, 2,5-dichloroaniline (B50420), is a known intermediate for pigments and dyes. solubilityofthings.com The presence of the sulfonic acid group, often in its more soluble sodium salt form, is crucial for imparting water solubility to the final dye molecules, which is essential for their application in dyeing textiles.
The synthesis of 2,5-dichlorosulfanilic acid is achieved through the sulfonation of 2,5-dichloroaniline. One documented method involves a two-stage sulfonation process using chlorosulfonic acid, which is then converted to its sodium salt. google.com While specific academic research solely focused on the sodium salt is limited in publicly available literature, its primary role is understood to be a precursor in the production of more complex molecules. Its reactivity is centered around the amino group, which can be diazotized and then coupled with other aromatic compounds to form azo dyes.
Classification and Structural Features within Sulfonated Aromatic Amines for Academic Study
This compound belongs to the family of sulfonated aromatic amines. Structurally, it is an aniline derivative with two chlorine atoms and a sodium sulfonate group attached to the benzene ring.
| Feature | Description |
| Parent Compound | Aniline (Benzenamine) |
| Functional Groups | Amino group (-NH₂), Sulfonate group (-SO₃⁻Na⁺), Chlorine atoms (-Cl) |
| Substitution Pattern | The amino group is at position 1, the two chlorine atoms are at positions 2 and 5, and the sulfonate group is at position 4 of the benzene ring. |
The presence of both an electron-donating amino group and electron-withdrawing chlorine and sulfonate groups on the aromatic ring influences its chemical reactivity. The amino group makes the ring susceptible to electrophilic substitution, while the other groups modulate this reactivity and influence the properties of resulting compounds. wikipedia.org The sulfonate group, being highly polar, significantly increases the water solubility of the molecule compared to its non-sulfonated aniline precursor.
Chemical Compound Data
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Sodium 4-amino-2,5-dichlorobenzenesulfonate, 4-Amino-2,5-dichlorobenzenesulfonic acid sodium salt |
| CAS Number | 41295-98-1 |
| Molecular Formula | C₆H₄Cl₂NNaO₃S |
| Appearance | White to light yellow powder/crystal |
Structure
3D Structure of Parent
Properties
CAS No. |
41295-98-1 |
|---|---|
Molecular Formula |
C6H5Cl2NNaO3S |
Molecular Weight |
265.07 g/mol |
IUPAC Name |
sodium;4-amino-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12); |
InChI Key |
JOMXIRNRCMENOY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+] |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N.[Na] |
Other CAS No. |
41295-98-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorosulfanilic Acid Sodium Salt
Diazotization Reactions and Derivative Formation
The conversion of a primary aromatic amine, such as the one present in 2,5-dichlorosulfanilic acid, into a diazonium salt is known as diazotization. vedantu.combyjus.com This process is fundamental for the synthesis of a wide array of derivatives, as the diazonium group (–N₂⁺) is an excellent leaving group that can be replaced by various nucleophiles. libretexts.orgmasterorganicchemistry.com
The diazotization of dichloroanilines, such as 2,5-dichloroaniline (B50420), is typically conducted in a strong acid medium, like sulfuric acid, by treatment with a diazotizing agent, frequently sodium nitrite (B80452). google.comgoogle.com The reaction mechanism involves several key steps:
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HONO). vedantu.comwikipedia.org
Generation of the Electrophile: Nitrous acid is further protonated by the strong acid. In a sulfuric acid medium, this leads to the formation of nitrosylsulfuric acid (HSO₄-NO), which acts as the potent electrophile. google.comgoogle.com In other mineral acids, a second protonation of nitrous acid followed by the loss of a water molecule generates the highly reactive nitrosonium ion (NO⁺). vedantu.combyjus.com
N-Nitrosation: The nucleophilic primary amine group of the dichloroaniline attacks the electrophilic nitrosonium species. vedantu.comgoogle.com This forms an N-nitrosamine intermediate.
Tautomerization and Dehydration: Following a series of proton transfers, a diazohydroxide intermediate is formed. byjus.com Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final arenediazonium ion, which possesses the characteristic N≡N triple bond. vedantu.combyjus.com
The free 2,5-dichloroaniline, rather than its protonated salt form, serves as the active nucleophile in the reaction with the electrophile. google.comgoogle.com The solubility of 2,5-dichloroaniline in concentrated sulfuric acid can be low, but the use of co-solvents like C₂-C₆-alkanoic acids (e.g., acetic acid) can improve solubility and achieve excellent conversion to the 2,5-dichlorobenzenediazonium (B92701) product. google.comgoogle.com
Diazonium salts are weak electrophiles and readily react with activated aromatic systems that contain strong electron-donating groups. lkouniv.ac.in This reaction, known as azo coupling, retains the two nitrogen atoms, forming a characteristic azo bridge (–N=N–) that links two aromatic rings. lkouniv.ac.inchemguide.co.uk The products are often highly colored compounds used as dyes. libretexts.org
Coupling with Phenols: The coupling reaction with phenols is typically performed in mild alkaline conditions (pH 8-11), where the phenol (B47542) exists as the more reactive phenoxide ion. lkouniv.ac.in The diazonium ion attacks the phenoxide ring, usually at the para position, to form a hydroxyazo compound. libretexts.org For example, benzenediazonium (B1195382) chloride reacts with a cold, alkaline solution of phenol to produce a yellow-orange precipitate. chemguide.co.uklibretexts.org
Coupling with Aromatic Amines: Coupling with tertiary aromatic amines proceeds under slightly acidic conditions. lkouniv.ac.in With primary and secondary amines, the coupling can occur at the nitrogen atom to form diazoamino compounds (N-coupling), which can sometimes rearrange to form the C-coupled azo compound. lkouniv.ac.in The reaction of benzenediazonium chloride with phenylamine (aniline) produces a yellow solid. libretexts.org
Several factors influence the outcome of these coupling reactions, as detailed in the table below.
| Factor | Effect on Azo Coupling Reactions | Citation |
| pH | Influences the nature of the reactive species. Alkaline pH is needed for phenols to form phenoxides; slightly acidic to neutral pH is used for amines. | lkouniv.ac.innumberanalytics.com |
| Temperature | Low temperatures (typically 0-5 °C) are required as diazonium salts are often unstable at higher temperatures. | wikipedia.org |
| Substituents | Strong electron-donating groups (e.g., -OH, -NH₂) on the coupling component enhance its reactivity toward the weakly electrophilic diazonium ion. | lkouniv.ac.innumberanalytics.com |
| Steric Effects | Bulky groups near the coupling site can hinder the approach of the diazonium ion, slowing the reaction or directing it to a different position. | numberanalytics.com |
Kinetic studies reveal that the decomposition and derivatization of aryldiazonium salts in aqueous solutions can proceed through complex mechanisms. researchgate.net In strongly acidic solutions and in the absence of other reductants, the spontaneous decomposition often follows a borderline Sₙ1/Sₙ2 pathway. researchgate.net
The rate and mechanism are highly dependent on the substituents present on the aromatic ring. researchgate.net
Electron-withdrawing groups , such as the chloro- and sulfonate groups in the title compound, generally stabilize the diazonium salt but also influence the rate of substitution reactions. wikipedia.orgresearchgate.net
The stability of aryldiazonium salts is also highly sensitive to the counterion; for example, benzenediazonium tetrafluoroborate (B81430) is significantly more stable and less explosive than phenyldiazonium chloride. wikipedia.orgresearchgate.net
Recent research has focused on developing new transformations using aryl diazonium salts, including reactions that proceed via radical intermediates generated through thermal, photochemical, or electrochemical means. sci-hub.seresearchgate.netnih.gov These methods expand the repertoire of derivatization reactions beyond traditional substitution and coupling. sci-hub.senih.gov
Reactions Involving the Sulfonate Moiety
The sulfonate group (–SO₃⁻) is the conjugate base of a strong acid and is generally a poor nucleophile. atamanchemicals.com Its primary chemical interactions involve coordination with metal ions and participation in proton transfer equilibria.
The oxygen atoms of the sulfonate group can act as donor atoms, allowing the group to coordinate with metal ions. researchgate.net This coordination can occur in an inner-sphere fashion, where the sulfonate directly binds to the metal center, rather than simply acting as a charge-balancing counterion. mdpi.com Each oxygen atom within the sulfonate group has the potential to bind to more than one metal ion, facilitating the formation of extended polymeric structures. researchgate.net
X-ray crystallographic studies of various metal-sulfonate complexes have provided detailed structural information.
| Metal Complex System | Coordination Details | Bond Distances (M-O) | Citation |
| Mg(II)-Sulfonate | The magnesium ion is coordinated to oxygen atoms from sulfonate ligands. | 2.0251 - 2.1032 Å | researchgate.net |
| Fe(II)/Co(II)-Amidine | Distorted-tetrahedral geometry with the metal coordinated to two N atoms and two Cl atoms. | N/A | nih.gov |
| Na(I)-Naphthalenedisulfonate | Distorted octahedral NaO₆ coordination sphere involving five water molecules and one DMF molecule. | N/A | mdpi.com |
| Cu(II)/Co(II)/Fe(II)-Diphosphate | Octahedral structures determined by X-ray diffraction. | N/A | jocpr.com |
The coordination geometry around the metal center varies widely depending on the metal and the other ligands present. For instance, sodium complexes are known to adopt distorted octahedral geometries with NaNO₅ or NaO₆ coordination spheres. mdpi.com Iron(II) and Cobalt(II) can form distorted-tetrahedral complexes. nih.gov
Sulfanilic acid and its derivatives are zwitterionic in the solid state, meaning the acidic proton from the sulfonic acid group has transferred to the basic amino group, resulting in a structure of the form H₃N⁺–Ar–SO₃⁻. atamanchemicals.comwikipedia.org This internal acid-base reaction explains the compound's high melting point. wikipedia.org
In aqueous solution, the extent of proton transfer is dependent on the pH.
In strongly acidic solutions, the amino group is protonated, and the sulfonic acid group is also in its protonated form.
At an intermediate pH, known as the isoelectric point, the zwitterionic form is predominant. atamanchemicals.com
In basic solutions, the amino group is neutral (–NH₂), and the sulfonic acid group is deprotonated (–SO₃⁻). atamanchemicals.com
Computational studies using density functional theory (DFT) have been employed to analyze the potential energy curves along the proton transfer coordinate in acid-amine systems. nih.gov These studies help determine whether the stable form is a hydrogen-bonded molecular complex or a proton-transferred ionic pair. The difference in proton affinity (ΔPA) between the acid's anion and the amine is a key parameter; larger ΔPA values are less favorable for the formation of stable ionic pairs. nih.gov Studies of the sulfite (B76179) system have shown that at intermediate pH, two isomers can coexist in equilibrium: the sulfonate ion (HSO₃⁻, with H bonded to S) and the hydrogen sulfite ion (SO₃H⁻, with H bonded to O). acs.org
Behavior in Polymeric Systems
The presence of both reactive and functional groups on the 2,5-dichlorosulfanilic acid sodium salt molecule suggests its potential utility in polymer chemistry. The amino group offers a site for polymerization or grafting, while the sulfonic acid group can impart hydrophilicity, ion-exchange capabilities, and, in certain contexts, electrical conductivity through protonation.
While direct studies on the copolymerization of this compound are not extensively documented, insights can be drawn from research on structurally similar sulfonated aniline (B41778) derivatives. The direct polymerization of aniline derivatives containing sulfonic acid groups can be challenging. The strong electron-withdrawing nature and steric hindrance of the sulfonic acid group can impede the oxidative polymerization process, often leading to the formation of low-molecular-weight oligomers rather than high polymers.
Research on the copolymerization of aniline with aniline-2,5-disulfonic acid has shown that while it is possible to incorporate the sulfonated monomer into a polyaniline chain, it often results in a polymer with lower conductivity compared to unmodified polyaniline. This is attributed to the electronic effects of the sulfonate groups which can disrupt the conjugation along the polymer backbone. conicet.gov.ar The inductive and steric effects of the sulfonate groups can hinder the effective generation of reactive intermediates, leading to early termination of polymer growth. conicet.gov.ar
However, the incorporation of such sulfonated monomers can be advantageous for creating "self-doped" conducting polymers. In these systems, the sulfonic acid group, being covalently bound to the polymer chain, can act as the dopant, providing the counter-ion necessary for charge conduction without the need for an external acid dopant. This can improve the processability and environmental stability of the resulting conducting polymer.
Table 1: Potential Effects of Integrating this compound into Polymer Backbones (Inferred from Analogous Compounds)
| Property | Expected Influence of 2,5-Dichlorosulfanilic Acid Moiety | Rationale |
| Solubility | Increased solubility in polar solvents. | The presence of the sodium sulfonate group enhances hydrophilicity. |
| Thermal Stability | Potentially altered due to the introduction of the sulfonate group. | The sulfonic acid group might offer a pathway for thermal degradation. |
| Ionic Conductivity | May introduce ionic conductivity. | The sodium ions associated with the sulfonate groups can act as charge carriers. |
| Self-Doping Capability | Can act as an internal dopant in conducting polymers. | The sulfonic acid group can protonate the polymer backbone. |
The performance of conducting polymers, such as polyaniline (PANI), is critically dependent on the doping process, which involves the protonation of the polymer backbone to generate charge carriers. Various sulfonic acids have been extensively studied as dopants for PANI. colab.ws The choice of dopant significantly influences the resulting properties of the conducting polymer, including its conductivity, solubility, and processability. colab.wsnih.gov
When used as a protonating agent, the acid anion's size and chemical nature play a crucial role. For instance, doping PANI with dodecyl benzene (B151609) sulfonic acid (DBSA) not only induces conductivity but also enhances its solubility in organic solvents due to the lipophilic nature of the dopant's alkyl chain. nih.gov This highlights the dual function of some dopants as both protonating and plasticizing agents.
In the case of 2,5-dichlorosulfanilic acid, its sodium salt would first need to be converted to the free acid form to act as an effective protonating agent. As a dopant, 2,5-dichlorosulfanilic acid would be expected to induce conductivity in polyaniline. The resulting properties of the PANI salt would be influenced by the structure of the dichlorosulfonate anion. The presence of the two chlorine atoms could potentially affect the electronic properties and morphology of the doped polymer.
The use of sulfonic acids with naphthalene (B1677914) rings has been shown to influence the morphology of the resulting doped PANI, in some cases leading to the formation of regular tubular structures. colab.ws While 2,5-dichlorosulfanilic acid does not possess a naphthalene ring, its rigid aromatic structure with the chloro and sulfonate substituents would likely impact the packing and intermolecular interactions of the polymer chains.
Table 2: Comparison of Different Sulfonic Acid Dopants for Polyaniline
| Dopant | Resulting PANI Properties | Reference |
| Methanesulfonic acid (MSA) | Granular morphology, moderate conductivity. | colab.ws |
| p-Methylbenzene sulfonic acid (MBSA) | Granular morphology, moderate conductivity. | colab.ws |
| β-Naphthalenesulfonic acid (β-NSA) | Regular tubular morphology, higher conductivity. | colab.ws |
| Dodecyl benzene sulfonic acid (DBSA) | Enhanced solubility in organic solvents, good conductivity. | nih.gov |
| 2,5-Dichlorosulfanilic acid (predicted) | Expected to induce conductivity; morphology and solubility would depend on intermolecular interactions influenced by the dichloro-substituted anion. | - |
Advanced Applications in Chemical Research and Materials Science
Role as a Chemical Intermediate in Complex Organic Synthesis
2,5-Dichlorosulfanilic Acid Sodium Salt serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its reactive nature, stemming from the presence of both chloro and sulfanilic acid functional groups on an aniline (B41778) backbone, makes it a versatile precursor for creating intricate molecular architectures.
Precursor for Azo Dye Synthesis Research
The primary and most well-documented application of this compound is in the synthesis of azo dyes. The synthesis process typically involves a diazotization reaction of the primary amine group on the aniline ring. In this reaction, the amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This converts the amine group into a highly reactive diazonium salt.
This diazonium salt is then coupled with various electron-rich aromatic compounds, such as phenols, anilines, or other coupling components, to form the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes. The specific shade of the resulting azo dye is influenced by the nature of the coupling component and the substitution pattern on both the diazonium salt precursor and the coupler. The dichloro and sulfonic acid groups on the this compound moiety can modulate the final properties of the dye, such as its color, solubility, and fastness.
| Reaction Step | Reagents | Conditions | Intermediate/Product |
| Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 2,5-Dichlorobenzenediazonium-4-sulfonate |
| Azo Coupling | 2,5-Dichlorobenzenediazonium-4-sulfonate, Aromatic Coupling Component (e.g., phenol (B47542), aniline derivative) | Varies depending on coupler | Azo Dye |
Intermediates in Advanced Organic Molecule Construction
Beyond its established role in dye chemistry, the reactivity of this compound and its derivatives extends to the construction of other complex organic molecules. The diazotization process, as described for azo dye synthesis, is a gateway to a wide range of chemical transformations. The resulting diazonium salt can undergo various nucleophilic substitution reactions where the diazonium group is replaced by other functional groups.
While specific, publicly available research detailing the use of this compound as a direct precursor for a broad range of complex, non-dye organic molecules is limited, the fundamental chemistry of its diazonium salt intermediate suggests its potential in this area. For instance, a patent describes a method for the diazotization of 2,5-dichloroanilines in a medium of sulfuric acid and an organic acid to generate a diazonium product mixture. researchgate.net This process is highlighted as a key step in the manufacture of other chemical intermediates. researchgate.net This underscores the industrial relevance of diazotized dichloroaniline derivatives in synthetic pathways beyond traditional dye manufacturing.
Polymer and Composite Material Integration
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functional polymers and composite materials.
Development of Polyimide-Based Electrorheological Suspensions
A notable application of a related compound, the sodium salt of 2,5-diaminobenzenesulfonic acid, is in the creation of polyimide-based electrorheological (ER) suspensions. tcichemicals.comchemicalbook.com ER fluids are "smart" materials that exhibit a significant change in their viscosity when an electric field is applied. This property is highly valuable for applications in clutches, shock absorbers, and other adaptive mechanical systems.
In this context, polyimides containing the sodium salt of a sulfonated diamine are synthesized. tcichemicals.comchemicalbook.com These polyimide particles are then dispersed in a non-conducting oil to form the ER suspension. tcichemicals.comchemicalbook.com The presence of the ionic sulfonate groups within the polymer structure is crucial for the ER effect. tcichemicals.comchemicalbook.com When an electric field is applied, the polymer particles become polarized, leading to the formation of chain-like structures that increase the viscosity of the suspension. tcichemicals.comchemicalbook.com Research has shown that suspensions of these polyimide particles exhibit a significant electrorheological response, with the fluid's flow behavior changing from Newtonian to pseudoplastic under the influence of the electric field. tcichemicals.comchemicalbook.com
| Material Component | Function | Key Finding |
| Polyimide with sodium salt of sulfonated diamine | Dispersed phase in ER suspension | Provides the polarizable particles necessary for the ER effect. tcichemicals.comchemicalbook.com |
| Non-conducting oil | Continuous phase | Insulating medium for the polymer particles. |
| Electric Field | External stimulus | Induces polarization and chain formation, leading to increased viscosity. tcichemicals.comchemicalbook.com |
Applications in Functional Polymer Design
While direct research on the incorporation of this compound into other functional polymers is not extensively documented in readily available literature, the presence of its reactive functional groups suggests potential for such applications. The amino group can be used as a site for polymerization or for grafting the molecule onto existing polymer backbones. The sulfonic acid group can impart hydrophilicity and ionic conductivity to polymers, which is desirable for applications such as ion-exchange membranes and polymer electrolytes.
Exploration in Sensor Technology and Analytical Reagent Development
The potential utility of this compound and its derivatives in sensor technology and as analytical reagents is an area of growing interest, although specific, published applications are currently limited. The inherent chemical properties of the molecule, such as its aromatic structure and the presence of electroactive and ionizable groups, provide a basis for its exploration in these fields.
For instance, related sulfonated aromatic compounds are utilized in the development of electrochemical sensors. The general principle involves modifying an electrode surface with a material that can selectively interact with an analyte of interest. While direct evidence of sensors based on this compound is not prominent, the broader class of sulfonated anilines is relevant to this area of research.
Similarly, in the realm of analytical reagents, the diazotization reaction of this compound could be exploited for the colorimetric or spectrophotometric determination of various substances that can act as coupling agents. However, specific, standardized analytical methods employing this compound are not widely reported in the current body of scientific literature. Further research is needed to fully explore and validate the potential of this compound in these advanced analytical applications.
Utilization in Spectrophotometric Methodologies
Spectrophotometric methods often rely on the use of chromogenic reagents that react with a target analyte to produce a colored compound, which can then be quantified by measuring its light absorbance. Typically, compounds similar to this compound, such as other aromatic amines and sulfonic acids, are utilized in the synthesis of azo dyes. globalscientificjournal.comunb.canih.govnih.goviipseries.org These dyes can serve as chromogenic reagents themselves.
The process generally involves two main steps:
Diazotization: An aromatic amine is treated with a nitrite source, such as sodium nitrite, in an acidic medium to form a diazonium salt. nih.gov
Coupling: The resulting diazonium salt is then reacted with a coupling agent (e.g., a phenol, naphthol, or another aromatic amine) to form an azo compound, which is often colored. globalscientificjournal.comiipseries.org
While this general reaction scheme is well-established for many sulfanilic acid derivatives, specific studies detailing the use of this compound as the primary amine in the development of new spectrophotometric methods for specific analytes are not readily found. The properties of any resulting azo dye, such as its absorption maximum and molar absorptivity, would be crucial for its application in quantitative analysis.
Potential in Designing Chemical Sensors
The design of chemical sensors often involves the immobilization of a recognition element onto a transducer. The recognition element selectively interacts with the analyte, and the transducer converts this interaction into a measurable signal. Aromatic compounds, including those with amine and sulfonic acid groups, can be used to construct these sensors.
For instance, some related compounds are used to modify electrodes in electrochemical sensors. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net The modification can enhance the electrode's sensitivity and selectivity towards a particular analyte. The general approach involves:
Creating a modified electrode surface with specific functional groups.
Utilizing the interaction of these functional groups with the target analyte to generate an electrical signal (e.g., a change in current or potential).
Although the structure of this compound suggests it could potentially be used as a functional monomer or a modifying agent in the fabrication of chemical sensors, specific research demonstrating its application in this area is not currently available in the reviewed literature. The development of a sensor would require detailed studies on its electrochemical properties and its specific interactions with target analytes.
Analytical Methodologies and Spectroscopic Characterization
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating 2,5-Dichlorosulfanilic Acid Sodium Salt from impurities and quantifying it in complex mixtures.
Ion-Pairing Chromatography (IPC) is a variation of reverse-phase HPLC that is particularly effective for analyzing ionic compounds like this compound. km3.com.twtcichemicals.com In this technique, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. thermofisher.com For an anionic analyte like a sulfonate, a cationic ion-pairing reagent such as a quaternary ammonium (B1175870) salt is used. tcichemicals.com This forms a neutral ion-pair with the analyte, increasing its hydrophobicity and allowing for its retention and separation on a non-polar stationary phase, such as a C18 column. km3.com.twtcichemicals.com
The analysis of related aromatic sulfonic acids often utilizes this method. For instance, HPLC methods have been developed for determining various benzenesulphonic acids in industrial wastewater. researchgate.net Aromatic sulfonic acids can serve as both the analyte and, in some cases, as the ion-pairing agent itself to facilitate the separation of other compounds. nih.gov The selection of the ion-pairing reagent and its concentration, along with the mobile phase composition (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) and pH, are critical parameters that must be optimized for achieving effective separation. nih.govnih.gov
Table 1: Illustrative HPLC-IPC Conditions for Aromatic Sulfonic Acid Analysis
| Parameter | Condition | Reference |
| Column | C18 (Octadecylsilica), 5 µm | nih.gov |
| Mobile Phase | Methanol-Water with an ion-pairing reagent (e.g., quaternary ammonium salt for acidic analytes) | tcichemicals.com |
| pH | Adjusted to ensure ionization of the analyte and pairing reagent (e.g., pH 7.5 for acidic samples) | tcichemicals.com |
| Detector | UV-Vis Detector | km3.com.tw |
This table presents typical conditions for the analysis of related compounds and serves as a guide for developing a specific method for this compound.
HPLC is a robust technique for the separation and quantification of sulfonated aromatic compounds in various matrices. For example, a reversed-phase HPLC method has been established for the determination of sulfanilic acid in feed additives, using a C18 column and a mobile phase of methanol-water adjusted to an acidic pH. nih.govchrom-china.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 244 nm for sulfanilic acid. nih.govchrom-china.com
For quantitative analysis, the method must be validated according to ICH guidelines, demonstrating linearity, accuracy, precision, and robustness. nih.govijpsr.com Calibration curves are generated using standards of known concentrations to quantify the amount of the analyte in a sample. ijpsr.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. For instance, in the analysis of sulfanilic acid, LOD and LOQ have been reported as 0.15 mg/L and a value obtainable from the signal-to-noise ratio, respectively. nih.gov Ion chromatography with suppressed conductivity detection is another powerful technique for the quantification of sulfonate counter-ions in pharmaceutical ingredients. ijpsr.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and electronic properties.
NMR spectroscopy is a primary tool for confirming the chemical structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the aromatic protons are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.orglibretexts.org The specific chemical shifts and splitting patterns of the two aromatic protons on the benzene (B151609) ring are influenced by the three substituents: the amino group (-NH₂), the sulfonate group (-SO₃Na), and the two chlorine atoms. The electron-donating amino group tends to shield protons (shifting them upfield), while the electron-withdrawing chlorine and sulfonate groups will deshield them (shifting them downfield). fscj.edu The protons on the ring will appear as distinct signals, likely doublets, due to coupling with each other. For comparison, the aromatic protons in sulfanilic acid appear as two doublets. chemicalbook.com The spectrum of dichlorobenzene isomers also shows distinct patterns that help in structural assignment. youtube.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Aromatic carbons typically appear in the 120-150 ppm range. libretexts.orgresearchgate.net For this compound, six distinct signals are expected for the six carbons of the benzene ring, as they are in chemically non-equivalent environments. The carbons directly attached to the electronegative chlorine, nitrogen, and sulfur atoms will be shifted further downfield.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | ~7.0 - 8.0 | Doublet, Doublet | Two signals for the two aromatic protons. |
| ¹³C | ~120 - 150 | Singlet (x6) | Six distinct signals for the aromatic carbons. |
This table is predictive, based on known data for structurally similar compounds like sulfanilic acid and dichlorobenzenes. libretexts.orgyoutube.comresearchgate.netbmrb.ionih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate, amine, and aromatic ring moieties.
The sodium sulfonate group is characterized by strong stretching vibrations of the S=O bonds, which typically appear as two distinct bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch near 1175 cm⁻¹. blogspot.com The S-O single bond stretch gives rise to strong bands in the 1000-750 cm⁻¹ region. blogspot.com The presence of the amino group (-NH₂) would be indicated by N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations are typically found in the fingerprint region below 800 cm⁻¹. IR spectra of sulfonic acids and their salts can be similar due to hydration. rsc.org
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (Amine) | Stretch | 3300 - 3500 | rsc.org |
| C-H (Aromatic) | Stretch | > 3000 | marquette.edu |
| C=C (Aromatic) | Stretch | 1450 - 1600 | researchgate.net |
| S=O (Sulfonate) | Asymmetric Stretch | ~1350 | blogspot.com |
| S=O (Sulfonate) | Symmetric Stretch | ~1175 | blogspot.comresearchgate.net |
| C-S | Stretch | ~620 | rsc.org |
This table provides general ranges for the expected functional group absorptions.
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and reaction monitoring. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the electrons in the benzene ring. youtube.com
The spectrum of benzene shows primary bands around 184 and 204 nm, and a secondary, less intense "B-band" (benzenoid band) with fine structure around 254 nm. youtube.com The presence of substituents on the benzene ring significantly affects the position (λmax) and intensity (molar absorptivity, ε) of these bands. Both the amino and sulfonate groups are auxochromes that can cause a bathochromic (red) shift of the absorption maxima. researchgate.netrsc.org Halogen substituents can also induce a red shift. rsc.org The electronic spectrum of aniline (B41778), for example, shows absorption peaks that are shifted to longer wavelengths compared to benzene. researchgate.net Therefore, this compound is expected to have absorption maxima at wavelengths longer than 254 nm. This property allows for its detection and quantification in HPLC analysis using a UV detector and can also be used to monitor reactions involving this compound. nih.govrsc.org
Advanced Analytical Strategies for Complex Matrices
The detection and quantification of this compound in complex environmental and industrial matrices present significant analytical challenges. The inherent polarity of the sulfonic acid group, combined with the potential for numerous interfering compounds in samples such as industrial wastewater, necessitates the use of sophisticated analytical strategies. These strategies typically involve robust sample preparation techniques to isolate and concentrate the analyte, followed by highly selective and sensitive instrumental analysis.
Advanced analytical methodologies for compounds structurally related to this compound, such as other sulfonated aromatic amines and chloroanilines, have been extensively developed. These methods often employ a combination of solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS) for detection and quantification.
For instance, the analysis of various sulfonated aromatic compounds in wastewater has been successfully achieved using SPE to remove interfering substances and concentrate the analytes. nih.gov Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high degree of selectivity and sensitivity required for trace-level detection in complex samples. researchgate.net The principles of these methods are directly applicable to the analysis of this compound.
Sample Preparation:
Effective sample preparation is a critical first step in the analysis of this compound from complex matrices. The choice of technique depends on the nature of the sample matrix (e.g., wastewater, soil, industrial effluent).
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of polar organic compounds from aqueous samples. For sulfonated aromatic amines, various SPE sorbents can be employed, including polymeric reversed-phase materials and ion-exchange resins. The selection of the appropriate sorbent and elution solvents is crucial for achieving high recovery and efficient removal of matrix interferences. Studies on similar compounds have demonstrated the effectiveness of SPE in preparing wastewater samples for LC-MS/MS analysis. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for a wide range of analytes and matrices, including soil and wastewater. This technique involves a salting-out extraction with an organic solvent, followed by dispersive SPE for clean-up. The modified QuEChERS approach has shown good performance for the extraction of sulfonamides from soil samples. mdpi.com
Instrumental Analysis:
Following sample preparation, instrumental analysis provides the necessary separation and detection capabilities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the separation of polar, non-volatile compounds like this compound. Reversed-phase chromatography with an appropriate C18 or a more polar-modified column is typically used. The mobile phase composition, often a mixture of water, acetonitrile (B52724) or methanol, and a pH modifier, is optimized to achieve good peak shape and separation from other components.
Mass Spectrometry (MS): When coupled with HPLC, mass spectrometry provides highly sensitive and selective detection. Electrospray ionization (ESI) is the preferred ionization technique for polar compounds like sulfonated aromatic acids. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly important for analysis in complex matrices. While a specific mass spectrum for this compound is not readily available in the referenced literature, a mass spectrum for the closely related compound, 2,5-Dichlorobenzenesulfonic Acid, has been documented. massbank.eu
The table below summarizes typical performance parameters for the analysis of related sulfonated aromatic compounds in complex matrices using LC-MS/MS, which can be considered indicative of the performance expected for a validated method for this compound.
| Analytical Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.6 - 1.0 µg/kg | mdpi.com |
| Limit of Quantification (LOQ) | 2.0 - 3.0 µg/kg | mdpi.com |
| Recovery | 75.3 - 98.1% | mdpi.com |
| Relative Standard Deviation (RSD) | 1.4 - 11.9% | mdpi.com |
Spectroscopic Characterization:
While detailed spectroscopic data specifically for this compound is limited in the public domain, information on its constituent parts, 2,5-dichloroaniline (B50420) and the sulfonic acid group, can be inferred from related compounds. The spectroscopic characterization is essential for the unambiguous identification of the compound.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of 2,5-dichloroaniline, a precursor to the target compound, has been reported. researchgate.net The addition of the sulfonic acid group would be expected to cause a shift in the absorption maxima.
Infrared (IR) Spectroscopy: The IR spectrum of 2,5-dichloroaniline is also available. analytice.com The IR spectrum of 2,5-Dichlorosulfanilic Acid would be expected to show characteristic absorption bands for the sulfonic acid group (S=O and S-O stretching) in addition to the bands associated with the dichlorinated aromatic ring and the amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would provide detailed structural information. While specific NMR data for the target compound is not available in the cited sources, analysis of related compounds such as 2,5-dichloroaniline provides insight into the expected chemical shifts of the aromatic protons. analytice.com
Mass Spectrometry (MS): As previously mentioned, a mass spectrum for 2,5-Dichlorobenzenesulfonic Acid is available and provides a reference for the fragmentation pattern of a closely related structure. massbank.eu
Environmental Fate and Degradation Pathway Studies for Sulfonated Aromatic Amines
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2,5-Dichlorosulfanilic Acid Sodium Salt, the key abiotic degradation mechanisms are photolysis and hydrolysis.
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. While specific studies on the photolysis of 2,5-Dichlorosulfanilic Acid are not extensively documented, the degradation pathways can be inferred from research on structurally similar compounds like other chlorinated aromatic acids and phenols.
The primary mechanism in the photolysis of chlorinated aromatic compounds is the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This process is often initiated by the absorption of UV radiation, leading to a photoexcited state. The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for example, is significantly enhanced by photolysis, which can occur directly through light absorption or indirectly through reactions with photosensitized compounds. mdpi.com In aqueous environments, the photolysis of chlorinated phenols has been shown to be a major degradation pathway. researchgate.net
For 2,5-Dichlorosulfanilic Acid, it is anticipated that UV irradiation would lead to the homolytic or heterolytic cleavage of the C-Cl bonds. This would result in the formation of dechlorinated and/or hydroxylated intermediates. The presence of water can participate in the photodegradation, leading to photohydrolysis where a chlorine atom is replaced by a hydroxyl group, forming a chlorohydroxy-sulfanilic acid derivative. researchgate.net Further degradation could lead to the opening of the aromatic ring, eventually mineralizing the compound to simpler inorganic substances. The efficiency of this degradation can be influenced by environmental factors such as pH and the presence of natural organic matter, which can act as photosensitizers or light screeners. researchgate.net
Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can significantly accelerate the degradation of such compounds. For instance, the photocatalytic degradation of 2,4-D using titanium dioxide (TiO₂) has been shown to be an effective removal method. mdpi.comnih.gov
Hydrolysis Processes and Stability in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous environments is a key factor in its environmental persistence. As a salt, it is expected to readily dissociate in water into the 2,5-Dichlorosulfanilate anion and a sodium cation.
The sulfonate group (-SO₃H) is generally stable to hydrolysis under typical environmental conditions. Similarly, the aromatic C-Cl bonds are relatively resistant to hydrolysis unless facilitated by other reactive processes like photolysis. However, related compounds, such as diazonium salts derived from 2,5-dichloroaniline (B50420), can undergo hydrolysis to form phenols. For example, 2,5-dichlorobenzenediazonium (B92701) can be hydrolyzed to 2,5-dichlorophenol. google.com
Studies on the herbicide 2,4-D have shown that its acidic form is stable in water, with significant amounts remaining even after 45 days. semanticscholar.org Carboxylic acids, a related class of compounds, can be soluble in water and their reactions are influenced by pH. nih.gov It is likely that 2,5-Dichlorosulfanilic Acid exhibits considerable stability in aqueous environments in the absence of light or strong oxidizing agents.
Formation of Degradation Products
The degradation of larger, more complex molecules can lead to the formation of 2,5-Dichlorosulfanilic Acid or its derivatives as intermediate products. A primary source of such compounds in the environment is the breakdown of azo dyes.
Aromatic Amine Formation from Azo Dye Cleavage
Azo dyes, characterized by the -N=N- functional group, constitute a major class of synthetic colorants used in the textile and other industries. wikipedia.orgbritannica.com A significant environmental concern with azo dyes is their potential to break down, forming potentially harmful aromatic amines. This breakdown typically occurs through the reductive cleavage of the azo bond. openagrar.dedoaj.org
This cleavage can be facilitated by various microorganisms under anaerobic conditions and also by chemical reducing agents. openagrar.deresearchgate.netnih.gov The general reaction involves the breaking of the nitrogen double bond and the addition of hydrogen, resulting in two separate aromatic amine molecules.
If an azo dye is synthesized using 2,5-dichloroaniline (which is then sulfonated to 2,5-Dichlorosulfanilic Acid) as a diazo component, the reductive cleavage of that dye will release an aromatic amine structurally related to 2,5-Dichlorosulfanilic Acid. wikipedia.orgopenagrar.de This process is a significant pathway for the introduction of sulfonated and chlorinated anilines into the environment from industrial effluents. The resulting aromatic amines are often more mobile and potentially more toxic than the parent dye molecule.
Table 1: General Mechanism of Azo Dye Reductive Cleavage
| Step | Process | Reactants | Products | Environmental Significance |
|---|---|---|---|---|
| 1 | Reductive Cleavage | Azo Dye (Ar-N=N-Ar'), Reducing Agent (e.g., Sodium dithionite, microbial enzymes) | Aromatic Amine 1 (Ar-NH₂), Aromatic Amine 2 (Ar'-NH₂) | Releases constituent aromatic amines into the environment. openagrar.dedoaj.org |
Identification of Environmentally Relevant Metabolites
The environmental degradation of 2,5-Dichlorosulfanilic Acid itself, or the azo dyes that form it, leads to a variety of metabolites. The identification of these metabolites is crucial for a complete environmental risk assessment, as they can sometimes be more toxic than the original compound. nih.gov
Based on studies of related compounds, the expected metabolites from the degradation of 2,5-Dichlorosulfanilic Acid would include:
Dechlorinated products: Stepwise removal of chlorine atoms from the aromatic ring.
Hydroxylated products: Replacement of chlorine atoms with hydroxyl groups, as seen in photolysis. researchgate.net
Deaminated products: Removal of the amino group.
Desulfonated products: Cleavage of the sulfonate group from the ring.
Ring-cleavage products: Further degradation of the aromatic ring into smaller, aliphatic acids.
For example, the biodegradation of the azo dye C.I. Reactive Red 195 by Enterococcus faecalis resulted in various metabolites identified through techniques like HPLC, FTIR, and GC-MS. nih.gov Similarly, studies on the degradation of chlorinated anilines have identified various transformation products in soil and water. The main metabolite of the fungicide iprodione, 3,5-dichloroaniline, has been shown to be a key driver of toxicity in soil microbial communities.
Table 2: Potential Environmental Metabolites of 2,5-Dichlorosulfanilic Acid Degradation
| Metabolite Class | Example Structure (Hypothetical) | Formation Pathway | Analytical Detection Method |
|---|---|---|---|
| Monochloro-sulfanilic acid | C₆H₅ClNO₃S | Reductive Dechlorination | HPLC, GC-MS |
| Dichlorophenol | C₆H₄Cl₂O | Hydrolysis of diazonium precursor | HPLC, GC-MS |
| Chloro-hydroxy-sulfanilic acid | C₆H₅Cl(OH)NO₃S | Photohydrolysis | LC-MS |
Environmental Monitoring and Detection in Non-Biological Samples
Effective monitoring and detection methods are essential for assessing the extent of environmental contamination by this compound and its degradation products. Due to their presence in complex matrices like wastewater, soil, and sediment, sensitive and selective analytical techniques are required. nih.gov
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of sulfonated aromatic compounds and dyes. semanticscholar.org HPLC can be coupled with various detectors, such as a Diode-Array Detector (DAD) for UV-Vis spectral analysis or a Mass Spectrometer (MS) for definitive identification and quantification. semanticscholar.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for more volatile derivatives or after a derivatization step to make the analytes suitable for GC analysis. nih.gov
Sample preparation is a critical step and often involves an extraction procedure to isolate the target analytes from the environmental matrix. Solid-phase extraction (SPE) is frequently employed for water samples, while techniques like Soxhlet extraction may be used for solid samples such as soil and sediment. semanticscholar.org
While specific standardized methods for 2,5-Dichlorosulfanilic Acid may not be widely published, methods developed for similar compounds provide a strong basis for its detection. For instance, methods for determining traces of 2,4-D in water, soil, and sediment have been established with detection limits in the low µg/mL range. semanticscholar.orgresearchgate.net The detection of various chloroanilines in air and other environmental samples has also been demonstrated using HPLC-DAD. researchgate.net
Table 3: Analytical Methods for Detection of Related Compounds in Environmental Samples
| Analyte Class | Sample Matrix | Analytical Technique | Reported Detection Limit (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Water, Soil, Sediment | HPLC-DAD | LOD: 0.45 µg/mL, LOQ: 2 µg/mL | semanticscholar.org |
| Substituted Diphenylamines | Wastewater, Biosolids, Sediment | GC-MS/MS | LOQ: 0.06-0.3 ng/mL | nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations help in understanding the distribution of electrons and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For aromatic compounds like 2,5-Dichlorosulfanilic Acid, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing groups (chlorine and sulfonate) and an electron-donating group (amino) significantly influences the energies of these orbitals. DFT methods, such as those employing the B3LYP functional with a 6-311G+(d,p) basis set, are commonly used for such analyses. nih.gov The analysis for a related sulfonamide-Schiff base derivative showed how these calculations can identify the specific atomic contributions to the HOMO and LUMO, revealing the most probable sites for reaction. nih.gov
Table 1: Illustrative Molecular Orbital Properties for a Substituted Sulfonamide (Note: This data is for a representative sulfonamide compound, (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, to illustrate the type of data obtained from MO analysis) nih.gov
| Parameter | Value (eV) |
| HOMO Energy | -6.01 |
| LUMO Energy | -2.25 |
| HOMO-LUMO Gap | 3.76 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For 2,5-Dichlorosulfanilic Acid, an MEP map would likely show a high negative potential (red) around the oxygen atoms of the sulfonate group (-SO₃⁻) and a lesser negative potential near the nitrogen atom of the amino group (-NH₂). Conversely, the hydrogen atoms of the amino group and the area around the sodium ion would exhibit a positive potential (blue). This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. chemicalbook.com
Computational Modeling of Reaction Mechanisms
Computational modeling is crucial for investigating the detailed mechanisms of chemical reactions, such as the sulfonation process used to synthesize 2,5-Dichlorosulfanilic Acid from 2,5-dichloroaniline (B50420). wikipedia.org These models can identify intermediates, transition states, and the energetic profiles of different reaction pathways.
The sulfonation of aromatic compounds has been a subject of detailed computational study. chemsoc.org.cn Early theories proposed a simple bimolecular mechanism, but recent DFT calculations have shown that sulfonation reactions, particularly with sulfur trioxide (SO₃), generally follow a more complex trimolecular reaction mechanism. chemsoc.org.cnnih.gov
For a substrate like dichlorobenzene, which is structurally related to the precursor of 2,5-Dichlorosulfanilic Acid, the reaction with SO₃ is thought to proceed through the formation of a π-complex, followed by one or more σ-complex intermediates. nih.gov Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to intermediates or products. The geometry and energy of this transition state determine the activation energy and, consequently, the rate of the reaction. Studies on chlorobenzene (B131634) and p-dichlorobenzene suggest a rate-limiting step involving the formation of a 1-arenonium-1-pyrosulfonate intermediate. researchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can map out the entire energy profile of a reaction pathway. This allows for a comparison of the feasibility of different proposed mechanisms. For aromatic sulfonation, DFT and Metadynamics (MTD) simulations have been used to evaluate pathways involving one or two SO₃ molecules, with or without a catalyst. nih.gov
These studies have shown that the reaction environment (gas phase vs. solvent) significantly impacts the energetics. nih.gov For instance, in the sulfonation of benzene with two SO₃ molecules, the reaction barrier is lowered in polar solvents due to the stabilization of the transition state by the electrostatic field. nih.gov A proposed mechanism for the thermal rearrangement of N-sulfamated anilines to C-sulfonated anilines suggests an intermolecular reaction where SO₃ is released and then attacks the para-position of the aniline (B41778) ring. nih.gov The synthesis of 2,5-dichloroaniline-4-sulfonic acid often involves reacting 2,5-dichloroaniline with chlorosulfonic acid or sulfuric acid at high temperatures, a process whose energetics can be computationally modeled. google.comucv.ro
Table 2: Illustrative Reaction Barriers for Aromatic Sulfonation (Note: This data is for the sulfonation of benzene to illustrate typical energy values obtained from computational modeling) nih.gov
| Reaction Environment | Reactants | Calculated Barrier (kcal/mol) |
| Gas Phase | Benzene + 2 SO₃ | ~10-15 |
| Polar Solvent (CH₃NO₂) | Benzene + 2 SO₃ | ~1-5 |
Spectroscopic Data Prediction and Interpretation
Computational methods are widely used to predict and help interpret various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). By calculating properties like vibrational frequencies and nuclear shielding tensors, these methods provide a direct link between the molecular structure and its spectroscopic signature. mdpi.com
DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For 2,5-Dichlorosulfanilic Acid Sodium Salt, this would involve calculating the characteristic stretching and bending modes for the S-O bonds in the sulfonate group, the C-N bond, the N-H bonds of the amino group, and the C-Cl bonds. Predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For example, in a related sulfonamide, the asymmetric and symmetric stretching vibrations of the SO₂ group were computationally found at 1334 cm⁻¹ and 1252 cm⁻¹, respectively, which corresponded well with the experimental findings. nih.gov
Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C). These theoretical predictions are invaluable for assigning peaks in complex experimental NMR spectra and can help differentiate between isomers. mdpi.com
Theoretical NMR and IR Spectral Simulations
Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can be performed using quantum chemical methods, most notably Density Functional Theory (DFT). These simulations provide a detailed understanding of the molecule's structural and electronic properties.
For NMR spectral simulations , the Gauge-Including Atomic Orbital (GIAO) method is a well-established approach for calculating the nuclear magnetic shielding tensors of molecules. ivanmr.comyoutube.comnih.gov By employing DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the ¹H and ¹³C NMR chemical shifts can be predicted. asianpubs.orgresearchgate.netmdpi.com The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the NMR calculations are performed on the optimized structure. The resulting theoretical chemical shifts are often scaled through linear regression analysis against experimental data for a set of similar known compounds to improve accuracy. youtube.com
IR spectral simulations are also commonly carried out using DFT methods. materialsciencejournal.orgasianpubs.org After geometric optimization, the vibrational frequencies of the molecule are calculated. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in an IR spectrum. asianpubs.orgmaterialsciencejournal.org It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental spectra. asianpubs.orgnih.gov
Below are illustrative tables of predicted spectral data for this compound, based on computational methods applied to analogous compounds.
Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 | 128.5 | H3 | 7.5 |
| C2 | 130.0 | H6 | 7.8 |
| C3 | 118.0 | NH₂ | 4.5 |
| C4 | 145.0 | ||
| C5 | 125.0 | ||
| C6 | 115.0 |
Table 2: Illustrative Theoretical IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | 3450 |
| N-H stretch (symmetric) | 3360 |
| Aromatic C-H stretch | 3080 |
| SO₃⁻ stretch (asymmetric) | 1230 |
| SO₃⁻ stretch (symmetric) | 1045 |
| C-Cl stretch | 780 |
| C-S stretch | 690 |
Correlation of Experimental and Computational Data
A crucial step in computational spectroscopy is the correlation of simulated data with experimental findings. This comparison serves to validate both the computational model and the interpretation of the experimental spectra. For aniline derivatives and substituted benzenesulfonic acids, studies have shown a strong linear correlation between theoretically calculated and experimentally measured NMR chemical shifts and IR vibrational frequencies. asianpubs.orgmaterialsciencejournal.orgnih.gov
The agreement between computational and experimental data can be quantified using statistical measures such as the correlation coefficient (R²). For a reliable assignment of spectral peaks, a high R² value is expected. asianpubs.org Discrepancies between the simulated and experimental spectra can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, or the choice of computational method and basis set. mdpi.comrsc.org By systematically adjusting the computational model, for instance by including a solvent model, a better fit with experimental data can often be achieved. This iterative process of comparing theoretical and experimental spectra is a powerful tool for the accurate structural characterization of molecules like this compound. biorxiv.org
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, are instrumental in predicting and analyzing the potential interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. nih.govresearchgate.netreading.ac.uk This computational technique places the ligand into the binding site of a receptor and evaluates the binding affinity and mode, providing insights into its potential biological activity. globalresearchonline.netnih.gov
The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The ligand's structure is typically optimized to its lowest energy state. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). Docking software then systematically explores various possible conformations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. globalresearchonline.netnih.govbrylinski.org
For a molecule like this compound, key interactions with a protein's active site could involve:
Hydrogen bonding: The amino (-NH₂) and sulfonate (-SO₃⁻) groups are potential hydrogen bond donors and acceptors.
Electrostatic interactions: The negatively charged sulfonate group can form strong electrostatic interactions with positively charged amino acid residues (e.g., arginine, lysine).
Aromatic interactions: The dichlorinated benzene ring can participate in π-π stacking or other hydrophobic interactions with aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan). brylinski.org
The results of a docking study are typically presented in a table that includes the binding energy (or docking score) and a list of the interacting amino acid residues. Lower binding energies generally indicate a more favorable interaction. nih.gov Such studies on related aniline and sulfonamide derivatives have been used to predict their binding to various enzymes and receptors. globalresearchonline.netpatsnap.comacs.orgijcce.ac.ir
Table 3: Illustrative In Silico Molecular Docking Results for this compound with a Hypothetical Protein Target
| Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| -8.5 | Arg124, Lys78 | Electrostatic, Hydrogen Bond |
| Tyr210 | π-π Stacking | |
| Val126, Leu82 | Hydrophobic |
These in silico predictions are invaluable for guiding further experimental studies, such as enzyme inhibition assays, to validate the predicted biological activity. reading.ac.ukuomisan.edu.iq
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The conventional synthesis of 2,5-Dichlorosulfanilic Acid and its sodium salt often involves multi-step processes with harsh reagents and significant waste generation. Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.
A promising area of research is the adoption of "green sulfonation" techniques. researchgate.net These methods aim to replace hazardous sulfonating agents like fuming sulfuric acid with more benign alternatives. One such approach involves the use of thiourea (B124793) dioxide as a stable and easy-to-handle sulfur dioxide surrogate in combination with air as a green oxidant. researchgate.netrsc.org This strategy has been successfully applied to the sulfonation of various halides and shows potential for adaptation to the synthesis of dichlorosulfanilic acid, offering a milder and more environmentally friendly one-step process. rsc.org
Furthermore, photocatalysis is emerging as a powerful tool for the synthesis of precursors to 2,5-Dichlorosulfanilic Acid. Visible-light-induced photocatalysis can facilitate the selective halogenation of aromatic compounds under mild conditions, reducing the need for traditional, often toxic, halogenating agents. mdpi.com Similarly, photocatalytic methods are being developed for the synthesis of anilines from nitroaromatics with high efficiency and selectivity at room temperature, presenting a greener alternative to conventional reduction methods that often require high pressure and temperature. nih.gov The development of novel catalysts, such as magnetic carbon-supported sulfonic acids (Fe3O4@C/Ph—SO3H), also represents a significant step towards sustainable synthesis. bohrium.comresearchgate.netyork.ac.uk These catalysts are highly recyclable and can be used in mild reaction conditions, offering a green protocol for various organic transformations. bohrium.comresearchgate.netyork.ac.uk
A comparative overview of traditional versus emerging sustainable synthetic approaches is presented below:
| Feature | Traditional Synthesis | Emerging Sustainable Routes |
| Sulfonating Agent | Fuming Sulfuric Acid, Chlorosulfuric Acid tandfonline.com | Thiourea Dioxide, Air researchgate.netrsc.org |
| Halogenation | Conventional Electrophilic Halogenation | Visible-light Photocatalytic Halogenation mdpi.com |
| Aniline (B41778) Synthesis | High-temperature/pressure reduction of nitroaromatics | Photocatalytic reduction at room temperature nih.gov |
| Catalyst | Often requires harsh acid catalysts | Recyclable magnetic nanocatalysts bohrium.comresearchgate.netyork.ac.uk |
| Reaction Conditions | Harsh, high energy consumption | Mild, lower energy consumption |
| Waste Generation | Significant acid waste | Reduced waste, use of green oxidants |
Exploration of New Material Science Applications and Advanced Composites
The unique molecular structure of 2,5-Dichlorosulfanilic Acid Sodium Salt, featuring both sulfonic acid and halogen functional groups, makes it an interesting building block for novel functional materials and advanced composites.
One of the most promising areas of application is in the development of advanced polymer membranes. Sulfonated polymers are extensively researched for their use as proton exchange membranes (PEMs) in fuel cells. researchgate.netmdpi.com The sulfonic acid group provides proton conductivity, a crucial property for PEMs. researchgate.net The presence of chlorine atoms in the 2,5-Dichlorosulfanilic Acid monomer unit could enhance the thermal and chemical stability of the resulting polymer. Research into sulfonated poly(arylene ether sulfone) (SPAES) and sulfonated polyimides (SPI) has shown that these materials can exhibit well-defined microphase-separated morphologies, which are essential for creating efficient ion transport channels. researchgate.netmdpi.com The incorporation of dihalogenated sulfonic acid monomers like 2,5-Dichlorosulfanilic Acid could lead to the development of next-generation PEMs with improved performance and durability. researchgate.net
Furthermore, sulfonated polymers are being investigated for their dielectric properties. Polymers containing sulfonic acid groups can exhibit high dielectric constants, making them suitable for use in dielectric films for electronic applications. nih.gov By copolymerizing monomers like 2,5-Dichlorosulfanilic Acid with other monomers containing different functional groups, such as carboxylic acids, the dielectric properties and mechanical strength of the resulting polymer can be fine-tuned. nih.gov
| Potential Application | Role of 2,5-Dichlorosulfanilic Acid Moiety | Key Research Focus |
| Proton Exchange Membranes (PEMs) | Introduces proton-conducting sulfonic acid groups and potentially enhances polymer stability with chlorine atoms. researchgate.net | Synthesis of novel sulfonated copolymers with improved proton conductivity and durability. |
| Dielectric Films | The polar sulfonic acid group contributes to a high dielectric constant. nih.gov | Development of copolymers with tailored dielectric properties and low dielectric loss. |
| Advanced Composites | Can be used to functionalize inorganic fillers, improving their dispersion and interaction with a polymer matrix. researchgate.net | Creation of hybrid materials with enhanced mechanical, thermal, and electrochemical properties. |
| Functional Dyes and Sensors | The chromophoric properties of its azo derivatives can be tuned for specific sensing applications. | Design of new dyes for applications in microelectronics and medical diagnostics. eolss.net |
Integration into Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding research and development in the chemical industry, and the future of this compound is intrinsically linked to these principles.
A key aspect of its integration into green chemistry is the use of environmentally benign solvents, particularly water. The sodium salt form of 2,5-Dichlorosulfanilic Acid imparts water solubility, which can be leveraged in synthetic processes to reduce the reliance on volatile organic compounds (VOCs). Aqueous reaction media are not only safer and more environmentally friendly but can also offer unique reactivity and selectivity.
The development of recyclable catalysts is another cornerstone of green chemistry. As mentioned earlier, the use of magnetic nanocatalysts functionalized with sulfonic acid groups is a promising approach. bohrium.comresearchgate.netyork.ac.uk These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, thereby minimizing waste and reducing costs. bohrium.com
Furthermore, the concept of atom economy is central to green chemistry. Future synthetic routes for 2,5-Dichlorosulfanilic Acid and its derivatives will focus on maximizing the incorporation of all starting materials into the final product. This can be achieved through the design of more efficient catalytic cycles and the avoidance of protecting groups and other stoichiometric reagents. The use of visible-light photocatalysis, for example, often proceeds with high atom economy under mild conditions. mdpi.comconicet.gov.ar
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
With the increasing use of this compound and related compounds in various industrial applications, the development of advanced analytical techniques for their trace analysis and environmental monitoring is crucial.
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are at the forefront of this research. ajrconline.orgajpaonline.comnih.govslideshare.netactascientific.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity and selectivity for the detection of halogenated organic compounds in complex matrices like water and soil. nih.gov These methods allow for the unambiguous identification and quantification of trace levels of pollutants.
For the analysis of halogenated organic compounds in water, methods based on supported liquid membranes coupled with electron capture detectors (ECD) have shown promise for detecting part-per-trillion concentrations without the need for sample preconcentration. tandfonline.com Additionally, research is ongoing to develop more selective and rapid methods for the determination of total organic halogens (TOX) in water samples, which is a key parameter for assessing water quality. tandfonline.comrsc.org
The following table summarizes some of the advanced analytical techniques applicable to the monitoring of this compound and related compounds:
| Analytical Technique | Principle | Application in Monitoring |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov | Quantification of the compound and its degradation products in environmental and biological samples. |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. nih.gov | Analysis of volatile precursors or degradation products of the target compound. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | Rapid and efficient separation of charged species like sulfanilic acid derivatives. |
| Supported Liquid Membrane-ECD | A selective membrane for the extraction and detection of specific compounds. tandfonline.com | Trace analysis of halogenated organics in aqueous samples. tandfonline.com |
| High-Resolution Continuum Source GF-MAS | A highly sensitive atomic absorption spectrometry technique for the determination of non-metals. rsc.org | Potential for the selective determination of organic chlorine in water samples. rsc.org |
Interdisciplinary Research at the Interface of Chemistry and Engineering
The translation of laboratory-scale innovations in the synthesis and application of this compound into industrial-scale processes requires a strong interdisciplinary approach, bridging the gap between chemistry and chemical engineering.
Process intensification is a key area of collaborative research. nih.govcetjournal.it This involves the development of novel reactor designs and process optimization strategies to enhance production efficiency, reduce waste, and improve safety. asiachmical.comacs.org For sulfonation and other reactions involved in the synthesis of the target compound, the use of microreactors and multiphase reactors is being explored. acs.orgrsc.orgfiveable.medntb.gov.uauns.ac.idresearchgate.net These advanced reactor technologies offer superior heat and mass transfer, allowing for better control over highly exothermic reactions and potentially leading to higher yields and selectivities. acs.orgresearchgate.net
The design and scale-up of manufacturing processes for dyes and other specialty chemicals derived from this compound is another area of active interdisciplinary research. eolss.netquora.comchemworldintl.comslideshare.net Chemical engineers play a crucial role in designing efficient and safe production plants, including the reactors, separation units, and waste treatment facilities. quora.com Collaboration with chemists ensures that the fundamental reaction kinetics and mechanisms are properly accounted for in the process design. quora.com This integrated approach is essential for the sustainable and economically viable production of this important chemical compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
